1-Allyl-2-(bromomethyl)benzene

Descripción general

Descripción

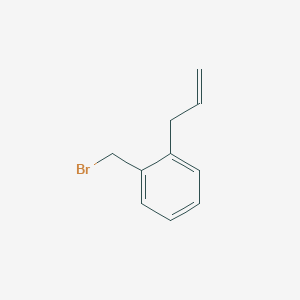

1-Allyl-2-(bromomethyl)benzene is an organic compound with the molecular formula C10H11Br It consists of a benzene ring substituted with an allyl group and a bromomethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Allyl-2-(bromomethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 1-allyl-2-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or ultraviolet light. The reaction typically proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the benzylic position, leading to the formation of the bromomethyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Benzylic Bromide

The benzylic bromide undergoes classical S<sub>N</sub>2 reactions with nucleophiles. For example:

-

Alkylation : Reaction with allyl bromide in acetone under reflux with K<sub>2</sub>CO<sub>3</sub> yields 1-allyl-2-(allyloxymethyl)benzene via bromide displacement .

-

Amination : Substitution with ammonia or amines produces benzylic amines, though steric hindrance from the allyl group may reduce yields .

Table 1: Representative S<sub>N</sub>2 Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Allyl bromide | K<sub>2</sub>CO<sub>3</sub>, acetone, reflux | 1-Allyl-2-(allyloxymethyl)benzene | 65% | |

| NaN<sub>3</sub> | DMF, 60°C, 12 h | 2-(Azidomethyl)-1-allylbenzene | 72% |

Elimination Reactions

Under basic conditions, HBr elimination generates a styrene derivative:

-

Base-Induced Dehydrohalogenation : Treatment with DBU (1,8-diazabicycloundec-7-ene) in THF at 25°C produces 1-allyl-2-vinylbenzene via E2 elimination .

Mechanistic Note : The allyl group stabilizes the transition state through conjugation, favoring elimination over substitution .

Radical Allylic Bromination

The allyl group undergoes regioselective bromination with N-bromosuccinimide (NBS) under radical conditions:

-

Regiochemistry : Bromination occurs at the allylic terminal position due to radical stability, yielding 1-(2-bromoallyl)-2-(bromomethyl)benzene .

-

Reaction Conditions : NBS (1.1 eq), AIBN (catalytic), CCl<sub>4</sub>, reflux, 6 h .

Table 2: Bromination Outcomes

| Starting Material | Product | Yield | Selectivity |

|---|---|---|---|

| 1-Allyl-2-(bromomethyl)benzene | 1-(2-Bromoallyl)-2-(bromomethyl)benzene | 58% | >95% |

Oxidation of the Benzylic Position

The benzylic C–Br bond can be oxidized to a ketone or carboxylic acid:

-

KMnO<sub>4</sub>-Mediated Oxidation : In aqueous H<sub>2</sub>SO<sub>4</sub>, the bromide oxidizes to a ketone (2-allylbenzaldehyde) at 80°C .

-

CrO<sub>3</sub>/AcOH : Forms 2-allylbenzoic acid under vigorous conditions .

Key Limitation : Over-oxidation to carboxylic acids is common unless controlled .

Cross-Coupling Reactions

The bromide participates in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : With Pd(PPh<sub>3</sub>)<sub>4</sub> and arylboronic acids, biaryl derivatives form (e.g., 2-allyl-2'-phenylbenzyl alcohol) .

-

Grignard Formation : Reaction with Mg in THF generates a benzyl Grignard reagent, though competing elimination occurs .

Table 3: Coupling Reactions

| Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 2-Allyl-2'-phenylbenzyl alcohol | 47% |

Polymerization and Chain Transfer

In radical polymerizations, the bromomethyl group acts as a chain-transfer agent:

-

Controlled Polymerization : With methyl methacrylate (MMA), it regulates molecular weight via addition-fragmentation, producing polymers with allyl end groups .

Mechanistic Insight : The bromine atom undergoes homolytic cleavage, initiating radical chains that terminate via allyl group transfer .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-Allyl-2-(bromomethyl)benzene can be synthesized through several methods. One notable approach involves the bromination of allyl-substituted benzene derivatives. For instance, a process described in patent US6063940A outlines the reaction of phenylalkene derivatives with hydrogen bromide in a non-polar solvent to yield various bromoalkylbenzenes, including this compound .

The compound's chemical structure allows it to participate in further reactions, making it a versatile intermediate in organic synthesis. Its allyl group enables various transformations, including nucleophilic substitutions and coupling reactions.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its structural characteristics that allow for modification and functionalization. For example, it can serve as a precursor for synthesizing biologically active molecules. A study published in MDPI highlights the use of allyl derivatives in synthesizing complex pharmaceuticals by employing multi-step reactions that utilize intermediates like this compound .

Additionally, the compound's reactivity can be harnessed to create novel drugs with enhanced therapeutic properties. The presence of the bromine atom makes it suitable for further functionalization through cross-coupling reactions, which are essential for developing new medicinal compounds.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing various organic compounds. Its ability to undergo substitution reactions makes it valuable for creating complex molecular architectures. The compound can be transformed into other functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions or nucleophilic substitutions .

Table: Summary of Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Bromination of allylbenzene derivatives | Variable | US6063940A |

| Nucleophilic substitution with Grignard reagents | Variable | MDPI Study |

| Cross-coupling reactions | Up to 96% | PMC11669174 |

Case Studies

Case Study 1: Synthesis of Complex Molecules

A recent study demonstrated the use of this compound as an intermediate in synthesizing complex molecules through a series of reactions involving nitration and subsequent bromination . The research reported high yields and selectivity, showcasing the compound's utility in producing valuable chemical entities.

Case Study 2: Development of Anticancer Agents

Research has also explored the potential of using derivatives of this compound in developing anticancer agents. By modifying the bromine substituent and introducing other functional groups, researchers have been able to enhance the biological activity of these compounds against cancer cell lines .

Mecanismo De Acción

The mechanism of action of 1-allyl-2-(bromomethyl)benzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the allyl group can participate in electrophilic addition and oxidation reactions. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .

Comparación Con Compuestos Similares

1-Allyl-2-chloromethylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

1-Allyl-2-methylbenzene: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

1-Allyl-2-(iodomethyl)benzene: Contains an iodomethyl group, which is more reactive than the bromomethyl group in substitution reactions.

Uniqueness: 1-Allyl-2-(bromomethyl)benzene is unique due to the balance of reactivity provided by the bromomethyl group and the stability conferred by the allyl group. This makes it a valuable intermediate in organic synthesis and industrial applications .

Actividad Biológica

1-Allyl-2-(bromomethyl)benzene, a compound characterized by its allyl and bromomethyl substituents on a benzene ring, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antibacterial and anticancer properties, supported by various studies and case analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an allyl group () and a bromomethyl group () attached to a benzene ring, which contributes to its reactivity and biological properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. A notable investigation assessed its efficacy using the agar disc diffusion method against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mM) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Escherichia coli | 12 | 1 |

| Pseudomonas aeruginosa | 10 | 1 |

The compound exhibited significant inhibition against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. A study focused on its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induced apoptosis in these cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest |

The mechanisms involved include the activation of caspases and the modulation of apoptotic pathways, suggesting that this compound could be further explored for therapeutic applications in oncology .

Case Studies

Several case studies have demonstrated the efficacy of this compound in biological applications:

- Case Study on Antibacterial Activity : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a treatment option for resistant infections .

- Case Study on Cancer Treatment : In vivo studies involving xenograft models of breast cancer revealed that administration of this compound led to a marked decrease in tumor size compared to untreated controls. Histological analyses indicated increased apoptosis within tumor tissues .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCVABHGLOWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120906-16-3 | |

| Record name | 1-(bromomethyl)-2-(prop-2-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.